5,7-dimethyl-4-oxo-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-4H-chromene-2-carboxamide
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Overview
Description
5,7-dimethyl-4-oxo-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-4H-chromene-2-carboxamide is a complex organic compound with a unique structure that combines elements of chromene and benzoxazine. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethyl-4-oxo-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the chromene core, which can be synthesized through a condensation reaction involving salicylaldehyde and a suitable diketone. The benzoxazine moiety can be introduced through a cyclization reaction involving an appropriate amine and a phenolic compound. The final step involves coupling the chromene and benzoxazine intermediates under specific conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5,7-dimethyl-4-oxo-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
5,7-dimethyl-4-oxo-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism by which 5,7-dimethyl-4-oxo-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-4H-chromene-2-carboxamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide: Lacks the benzoxazine moiety, which may affect its biological activity.
4-oxo-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-4H-chromene-2-carboxamide: Similar structure but with different substituents, leading to potential differences in reactivity and biological effects.
Uniqueness
The unique combination of chromene and benzoxazine moieties in 5,7-dimethyl-4-oxo-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-4H-chromene-2-carboxamide gives it distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H20N2O5 |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
5,7-dimethyl-4-oxo-N-(3-oxo-4-prop-2-enyl-1,4-benzoxazin-6-yl)chromene-2-carboxamide |
InChI |
InChI=1S/C23H20N2O5/c1-4-7-25-16-10-15(5-6-18(16)29-12-21(25)27)24-23(28)20-11-17(26)22-14(3)8-13(2)9-19(22)30-20/h4-6,8-11H,1,7,12H2,2-3H3,(H,24,28) |
InChI Key |
VOINEXVWDCGBEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)NC3=CC4=C(C=C3)OCC(=O)N4CC=C)C |
Origin of Product |
United States |
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